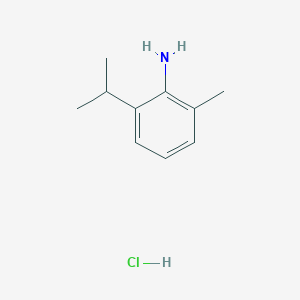

![molecular formula C12H9F3N4O2 B2964903 1-[4-环丙基-6-(三氟甲基)嘧啶-2-基]吡唑-3-甲酸 CAS No. 1006448-08-3](/img/structure/B2964903.png)

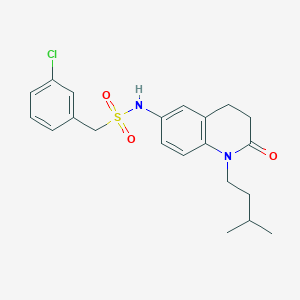

1-[4-环丙基-6-(三氟甲基)嘧啶-2-基]吡唑-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” is a chemical compound with the CAS number 1006448-08-3 . It is a useful research chemical and is available for purchase from various suppliers .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not directly provided in the search results. For detailed information, one would typically refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .科学研究应用

环加成反应

已经探索了涉及具有杂芳族取代基的碳二亚胺的环加成反应,以生成吡啶并[1,2-a]嘧啶酮和噻唑并[3,2-a]嘧啶酮,而不是预期的 Diels-Alder 加成物。该研究表明了复杂的反应途径和产生多种杂环化合物的潜力,这可能与所讨论化合物的化学性质和反应性有关 (Trifonov 等人,1992 年)。

抗癌和抗炎应用

对新型吡唑并嘧啶衍生物的研究表明了它们作为抗癌和抗 5-脂氧合酶剂的潜力。这表明该化合物可能在针对特定癌症类型和炎症状况的治疗剂的开发中具有意义 (Rahmouni 等人,2016 年)。

荧光性质

对新型吡唑并嘧啶酮衍生物的研究揭示了有趣的荧光性质,表明在材料科学中具有潜在应用,特别是在开发具有特定光学性质的荧光探针或材料方面 (Quiroga 等人,2015 年)。

稠合吡啶-4-甲酸库

生成稠合吡啶-4-甲酸库,包括各种杂环化合物,如吡唑并吡啶和吡啶并嘧啶,证明了该化合物在创建用于药物和材料科学研究的多样化化学库中的效用 (Volochnyuk 等人,2010 年)。

抗癌剂

涉及吡唑并吡啶衍生物的金属有机配合物的研究表明在癌症治疗中具有潜在应用。这些化合物已对其对人癌细胞的细胞毒性进行了评估,表明该化合物与新型抗癌剂的设计相关 (Stepanenko 等人,2011 年)。

安全和危害

The safety and hazards associated with “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling this compound. The MSDS would provide detailed safety and hazard information .

未来方向

The future directions for research and applications of “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not specified in the search results. Given the interest in pyrazole derivatives in various fields of chemistry and biology , it is likely that this compound could have potential future applications in these areas.

作用机制

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The -CF3 group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the compound’s potency toward reverse transcriptase enzyme inhibition .

Biochemical Pathways

Given its potential role in inhibiting the reverse transcriptase enzyme , it may be involved in the regulation of the replication of retroviruses, which rely on this enzyme to reproduce.

Result of Action

Given its potential role in inhibiting the reverse transcriptase enzyme , it may prevent the replication of retroviruses, thereby exerting an antiviral effect.

属性

IUPAC Name |

1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(6-1-2-6)16-11(17-9)19-4-3-7(18-19)10(20)21/h3-6H,1-2H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDFPOFJZHEVPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B2964820.png)

![Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2964821.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)

![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2964842.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)